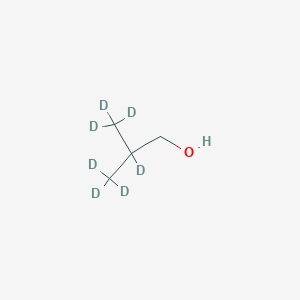

2-Methyl-d3-propyl-2,3,3,3-d4 alcohol

Descripción general

Descripción

2-Methyl-d3-propyl-2,3,3,3-d4 alcohol is a deuterated alcohol compound. Deuterium is a stable isotope of hydrogen, and in this compound, it replaces some of the hydrogen atoms. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-d3-propyl-2,3,3,3-d4 alcohol typically involves the deuteration of 2-Methylpropyl alcohol. This can be achieved through various methods, including:

-

Catalytic Exchange Reaction: : This method involves the use of a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium atoms.

-

Deuterated Reagents: : Another method involves the use of deuterated reagents such as deuterated water (D2O) or deuterated acids. The reaction conditions vary depending on the reagent used but generally involve heating the mixture to promote the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic exchange reactions. The process is optimized to maximize the yield and purity of the deuterated compound. This involves careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-d3-propyl-2,3,3,3-d4 alcohol undergoes various chemical reactions, including:

-

Oxidation: : This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction: : Reduction reactions can convert the alcohol to its corresponding alkane. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

-

Substitution: : The hydroxyl group in this compound can be substituted with other functional groups. Common reagents for substitution reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alkanes.

Substitution: Alkyl halides.

Aplicaciones Científicas De Investigación

2-Methyl-d3-propyl-2,3,3,3-d4 alcohol has several scientific research applications, including:

Chemistry: Used as a tracer in reaction mechanisms to study the kinetics and pathways of chemical reactions.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.

Mecanismo De Acción

The mechanism of action of 2-Methyl-d3-propyl-2,3,3,3-d4 alcohol involves the interaction of its deuterated hydroxyl group with various molecular targets. The presence of deuterium alters the bond strength and reaction kinetics, leading to differences in the rate and outcome of chemical reactions compared to non-deuterated compounds. This can affect the compound’s interaction with enzymes, receptors, and other biological molecules, influencing its biological activity and pharmacokinetics.

Comparación Con Compuestos Similares

2-Methyl-d3-propyl-2,3,3,3-d4 alcohol can be compared with other deuterated alcohols, such as:

2-Methylpropyl alcohol: The non-deuterated counterpart, which has different reaction kinetics and stability.

2-Methyl-d3-propyl alcohol: A partially deuterated version with fewer deuterium atoms, leading to intermediate properties between the fully deuterated and non-deuterated forms.

2,3,3,3-Tetradeuteropropyl alcohol: Another deuterated alcohol with a different pattern of deuterium substitution, affecting its chemical and physical properties.

The uniqueness of this compound lies in its specific pattern of deuterium substitution, which provides distinct advantages in scientific research and industrial applications.

Actividad Biológica

2-Methyl-d3-propyl-2,3,3,3-d4 alcohol is a deuterated alcohol compound that has garnered attention in scientific research due to its unique properties. The presence of deuterium, a stable isotope of hydrogen, alters the compound's chemical behavior, making it a valuable tool in various biological and chemical studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with related compounds.

This compound is synthesized primarily through deuteration processes involving 2-Methylpropyl alcohol. Common methods include:

- Catalytic Exchange Reaction : Utilizing deuterium gas (D2) in the presence of catalysts like palladium on carbon (Pd/C) under high pressure and temperature.

- Deuterated Reagents : Employing deuterated water (D2O) or acids to facilitate hydrogen-deuterium exchange reactions.

These methods enhance the stability and alter the reaction kinetics compared to non-deuterated counterparts.

The biological activity of this compound is primarily attributed to its hydroxyl group. The deuterated hydroxyl group interacts with various molecular targets, influencing enzyme activity and receptor interactions. This alteration in bond strength and reaction kinetics can lead to significant differences in pharmacokinetics and biological outcomes compared to non-deuterated compounds.

Biological Applications

The compound has several notable applications in scientific research:

- Metabolic Studies : It serves as a tracer in metabolic pathways to study the incorporation and transformation of deuterated compounds within biological systems.

- Drug Development : Investigated for potential therapeutic applications, particularly in designing drugs with improved pharmacokinetic properties due to the stability provided by deuteration.

- Chemical Tracing : Used as a tracer in reaction mechanisms to elucidate chemical pathways and kinetics .

Comparative Analysis

A comparison of this compound with other similar compounds highlights its unique attributes:

| Compound | Deuteration Level | Stability | Kinetic Behavior |

|---|---|---|---|

| This compound | Fully Deuterated | High | Altered |

| 2-Methylpropyl alcohol | Non-Deuterated | Standard | Normal |

| 2-Methyl-d3-propyl alcohol | Partially Deuterated | Intermediate | Intermediate |

This table illustrates how the specific pattern of deuterium substitution in this compound provides distinct advantages for scientific research and industrial applications .

Case Studies

Recent studies have demonstrated the utility of deuterated compounds like this compound in various settings:

- Neuroprotective Studies : Research indicates that deuterated compounds can enhance neuroprotective effects against neurodegeneration in animal models. For instance, studies involving D3 dopamine receptor agonists showed that modifications with deuterated groups can improve selectivity and efficacy .

- Pharmacokinetic Studies : Investigations into drug metabolism have shown that deuteration can significantly alter the metabolic pathways and half-lives of compounds. This has implications for drug design where prolonged action and reduced side effects are desired .

Propiedades

IUPAC Name |

2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D3,2D3,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEKIIBDNHEJCQ-UAVYNJCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CO)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678662 | |

| Record name | 2-(~2~H_3_)Methyl(2,3,3,3-~2~H_4_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219804-53-1 | |

| Record name | 2-(~2~H_3_)Methyl(2,3,3,3-~2~H_4_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.